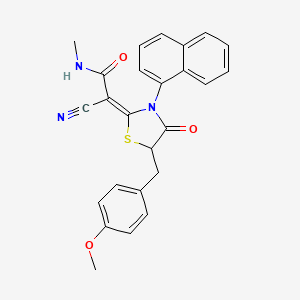

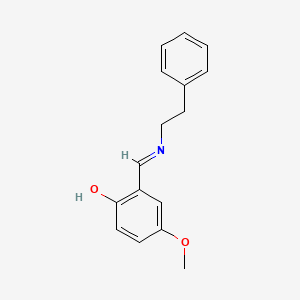

(E)-4-methoxy-2-((phenethylimino)methyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

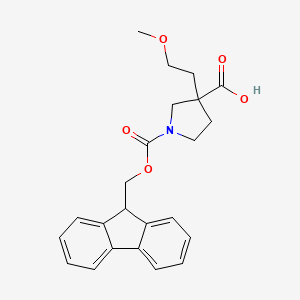

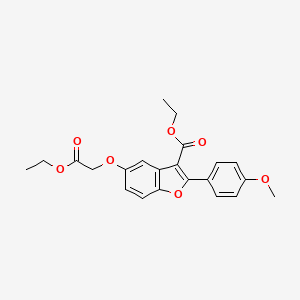

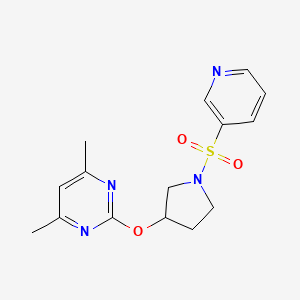

Molecular Structure Analysis

The molecular structure of Schiff bases is characterized by a carbon-nitrogen double bond (C=N), also known as an imine group . This imine group is typically connected to an aryl or alkyl group . The exact molecular structure of “(E)-4-methoxy-2-((phenethylimino)methyl)phenol” is not provided in the searched resources.Applications De Recherche Scientifique

Detection of Iodide Ions

This compound has been used in the development of an electrochemical sensor for the detection of iodide anions . The complexation ability of the compound with various anions was explored by UV–Vis spectroscopy. The results showed that the proposed probe has high sensibility for the detection of I^−, with the absorption intensity changing due to the formation of a complex . The sensor shows good analytical performance and is suitable for application in water quality monitoring .

Detection of Ferric Ions

A novel impedimetric sensor based on this compound was investigated for the quantification of ferric ions . The ability to recognize ferric ions was characterized by UV–Vis, which indicated that a complex was obtained with a stoichiometry (1:2) . The sensor exhibits a limit of detection of 2.49×10^−12 M in the range of concentration from 10^−12 to 10^−5 M . This sensor showed high sensibility, selectivity, reproducibility, and repeatability .

Nonlinear Optical Technologies

A series of donor-π-acceptor type compounds derived from this compound have been studied for potential applications in nonlinear optical technologies . Their optimized structures were investigated at the M06-2X/6–311 + + G(d,p) level of theory in gas phase, whereas the electronic properties were analyzed .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. While some general information about the safety of phenols and Schiff bases is available , the specific safety and hazard information for “(E)-4-methoxy-2-((phenethylimino)methyl)phenol” is not provided in the searched resources.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with estrogen receptors

Mode of Action

It’s known that similar compounds can bind to their targets and activate expression of reporter genes containing estrogen response elements (ere) in an estrogen-dependent manner . This suggests that (E)-4-methoxy-2-((phenethylimino)methyl)phenol may interact with its targets in a similar way, leading to changes in gene expression.

Biochemical Pathways

Phenolic compounds, which this compound is a part of, are known to be involved in various metabolic processes . They can influence the pharmacokinetics of different drugs by controlling their transfer and metabolism .

Pharmacokinetics

It’s known that phenolic compounds are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . These metabolic reactions determine the pharmacokinetic behavior of the phenolic compounds and thus their pharmacological action .

Result of Action

Similar compounds have been found to have high sensibility for the detection of iodide ions, with the absorption intensity changing due to the formation of a complex . This suggests that (E)-4-methoxy-2-((phenethylimino)methyl)phenol may have similar effects.

Action Environment

The action, efficacy, and stability of (E)-4-methoxy-2-((phenethylimino)methyl)phenol can be influenced by various environmental factors. For instance, the compound’s interaction with iodide ions was explored by UV–Vis spectroscopy, suggesting that light exposure could potentially influence its action . Additionally, the compound’s action could also be influenced by the presence of other ions in its environment .

Propriétés

IUPAC Name |

4-methoxy-2-(2-phenylethyliminomethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-15-7-8-16(18)14(11-15)12-17-10-9-13-5-3-2-4-6-13/h2-8,11-12,18H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZYBWFTLXUVCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C=NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2707687.png)

![5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2707690.png)

![2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2707693.png)

![1-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2707696.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide](/img/structure/B2707700.png)